molecular formula C14H12ClN5OS B6428288 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034450-82-1

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B6428288
CAS No.: 2034450-82-1
M. Wt: 333.8 g/mol
InChI Key: HKFVDQAVWXNFPC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .


Chemical Reactions Analysis

The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior . The chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values .

Safety and Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow the correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

Future Directions

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories since 1876 . They play a significant role as intermediates for pharmaceuticals, agricultural chemicals , etc. In particular, pyrazine derivatives display a large number of pharmaceutical activities: anticancer , diuretic , antidiabetic and anti-inflammatory . Various synthetic procedures have been implemented to synthesize these biologically active pyrazine derivatives . Naturally, these are found in tobacco, roasted and nut-like flavors and also the taste and fragrance of many foodstuffs .

Properties

IUPAC Name

5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFVDQAVWXNFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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